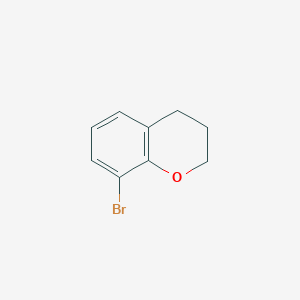

8-Bromochromane

描述

Contemporary Significance of Substituted Chromane (B1220400) Scaffolds in Chemical Science

The chromane scaffold, a heterocyclic system containing a benzene (B151609) ring fused to a pyran ring, is recognized as a privileged structure in medicinal chemistry and drug discovery. researchgate.netmdpi.com This core is present in a multitude of natural products and serves as a fundamental building block for synthetic compounds with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The versatility of the chromane framework allows for substitutions at various positions, leading to diverse molecular derivatives with applications ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant agents. mdpi.comfrontiersin.org

Researchers frequently utilize the chromane nucleus as a template for designing novel compounds with potential therapeutic value, particularly in addressing complex diseases like cancer and neurodegenerative disorders. researchgate.netcore.ac.uk The ability to modify the chromane structure, for instance, by introducing different functional groups, enables the fine-tuning of a molecule's biological and pharmacological properties. This has made the synthesis of substituted chromane libraries a key strategy in the search for new lead compounds for drug development. researchgate.netresearchgate.net

Evolution of Research Trajectories for Halogenated Chromanes

The introduction of halogen atoms into the chromane scaffold represents a significant and evolving research trajectory. Halogenation is a key strategy used by medicinal chemists to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity. frontiersin.orgsci-hub.se The presence of a halogen, like bromine, on the chromane ring can lead to compounds with potent and specific activities. For example, studies on halogenated 3-nitro-2H-chromenes have demonstrated significant antibacterial potential, particularly against multidrug-resistant strains of bacteria. mdpi.com

Furthermore, the halogen atom itself can serve as a reactive "handle" for further synthetic modifications, such as through palladium-mediated cross-coupling reactions. gu.se This allows for the construction of more complex molecular architectures built upon the chromane framework. gu.se Research has shown that the position and type of halogen substituent can greatly influence the resulting molecule's efficacy. frontiersin.orgnih.gov As such, compounds like 8-Bromochromane serve as valuable intermediates in the synthesis of complex chemical entities for pharmaceutical and materials science research. parkwayscientific.comsmolecule.comallgreenchems.com The strategic use of halogenation continues to be a pivotal aspect of modern organic synthesis and the development of novel chromane-based compounds. sci-hub.se

Physicochemical Properties of this compound

This compound is an organic compound characterized by the following properties:

| Property | Value | Source |

| CAS Number | 3722-78-9 | chemicalbook.com |

| Molecular Formula | C₉H₉BrO | parkwayscientific.comechemi.com |

| Molecular Weight | 213.07 g/mol | echemi.com |

| Physical Form | Liquid | |

| Topological Polar Surface Area | 9.2 Ų | parkwayscientific.comechemi.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

| Heavy Atom Count | 11 | parkwayscientific.comechemi.com |

| Complexity | 138 | parkwayscientific.comechemi.com |

Role in Synthetic Chemistry

This compound is primarily utilized as a key building block and intermediate in organic synthesis. smolecule.comallgreenchems.com Its structure, featuring a reactive bromine atom on the aromatic ring, makes it a versatile precursor for creating a wide array of more complex molecules. smolecule.com This reactivity is particularly valuable in the field of medicinal chemistry for the development of new pharmaceutical compounds. parkwayscientific.comallgreenchems.com

The compound serves as a starting material for synthesizing various substituted chromanes. For instance, it is a known precursor to derivatives such as:

8-Bromochroman-4-one chemicalbook.combldpharm.com

8-Bromochroman-4-ol chemicalbook.comparkwayscientific.com

(S)-8-Bromo-chroman-4-ylamine and its hydrochloride salt chemicalbook.comaksci.comaccelachem.comamericanelements.com

These derivatives, in turn, are investigated for their potential in developing CNS-active compounds and treatments for neurodegenerative conditions. parkwayscientific.com The bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to tailor the molecule for specific applications in research and development. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOORJDFGHETSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626605 | |

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-78-9 | |

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 8 Bromochromane and Its Analogues

Catalytic Approaches in Chromane (B1220400) Synthesis and Functionalization

Catalysis offers powerful and efficient pathways for the construction and functionalization of the chromane core. These methods often provide high yields and selectivities under mild conditions, representing a significant improvement over classical synthetic routes.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds required for constructing the chromane framework.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for chromane synthesis. Pd-catalyzed carboetherification reactions between aryl halides and phenols bearing a pendant butenyl group can construct both a C-O and a C-C bond in a single step to yield the chromane ring. rsc.org Another powerful method is the palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates, which effectively forms the chiral C-O bond, leading to enantiomerically enriched chromans. acs.org Furthermore, palladium-catalyzed intramolecular carbonylative cyclization of aryl alkenols provides a route to various chromane derivatives under mild conditions with high regio- and stereoselectivity. stackexchange.com The intramolecular oxidative coupling of an unactivated aliphatic C(sp³)–H bond and an aryl C(sp²)-H bond, directed by a carboxylic acid group, has also been achieved using palladium catalysis, offering a direct route to chromane scaffolds from linear substrates. researchgate.net

Rhodium (Rh) Catalysis: Rhodium complexes are particularly effective for the asymmetric hydrogenation of unsaturated precursors. For instance, Rh-catalyzed asymmetric transfer hydrogenation can reduce (E)-3-benzylidene-chromanones to afford cis-3-benzyl-chromanols with high diastereo- and enantioselectivity through a dynamic kinetic resolution process. rsc.org This method allows for the simultaneous reduction of both C=C and C=O bonds. rsc.org The development of chiral phosphorus ligands has been pivotal for the success of Rh-catalyzed asymmetric hydrogenations, making it a valuable tool in producing optically active compounds. acs.orgresearchgate.net

Ruthenium (Ru) Catalysis: Ruthenium catalysts excel in asymmetric transfer hydrogenation reactions. Chiral ruthenium complexes can mediate the dynamic kinetic resolution of β-substituted chromanones, yielding valuable chiral chromanols with high stereocontrol. nih.govnih.gov This process often involves a base-catalyzed racemization of the β-stereocenter coupled with a highly selective ketone reduction. nih.gov

Gold (Au) Catalysis: Gold catalysts have emerged as powerful tools for the cyclization of alkynes. The synthesis of chroman-3-ones can be achieved through the gold-catalyzed oxidation of readily available propargyl aryl ethers. rsc.org Additionally, gold(I)-catalyzed intermolecular aryloxyvinylation of o-allylphenols with acetylene (B1199291) gas provides a novel and stereoselective route to 3-vinylchromanes. researchgate.net

Cobalt (Co) Catalysis: Cobalt-based catalytic systems can be employed for the annulation of salicylaldehydes with internal alkynes to produce either chromones or 4-chromanones, depending on the alkyne substituents. mdpi.com These reactions proceed via an initial aldehyde C-H oxidative addition. mdpi.com

Table 1: Selected Transition Metal-Catalyzed Reactions for Chromane Synthesis

| Catalyst/Precursor | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd₂(dba)₃/Dpe-Phos | 2-(But-3-en-1-yl)phenols + Aryl/Alkenyl Halides | 2-Substituted Chromans | Forms C-O and C-C bonds in one step. rsc.org |

| [Rh((R,R)-TsDPEN)(Cp*)] | (E)-3-Benzylidene-chromanones | cis-3-Benzyl-chromanols | Asymmetric transfer hydrogenation; dynamic kinetic resolution. rsc.org |

| RuCl[(R,R)-Ts-DENEB] | β-Substituted Chromanones | Chiral Chromanols | Asymmetric transfer hydrogenation under basic conditions. nih.govnih.gov |

| BrettPhosAuNTf₂ | Propargyl Aryl Ethers + N-Oxide | Chroman-3-ones | Efficient oxidation and cyclization. rsc.org |

| Co(I)-diphosphine | Salicylaldehyde (B1680747) + Internal Alkyne | Chromones or 4-Chromanones | Product depends on alkyne substituents. mdpi.com |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided numerous powerful methods for the enantioselective synthesis of chromanes, often through elegant cascade or domino reactions. semanticscholar.org

Prolinol Ether Catalysis: Chiral diarylprolinol silyl (B83357) ethers are highly effective catalysts for various cascade reactions. nih.govacs.org For example, they can catalyze the reaction between salicylaldehydes and α,β-unsaturated aldehydes via an iminium ion activation mechanism, leading to chiral 2H-chromenes through a tandem oxa-Michael/aldol sequence. beilstein-journals.org These catalysts have also been used in Michael-Michael cascade reactions between alkynals and o-hydroxy-β-nitrostyrenes to afford highly functionalized 4H-chromenes with excellent enantioselectivity. beilstein-journals.org

Cinchona Alkaloid Catalysis: Derivatives of cinchona alkaloids, often used in modularly designed organocatalysts (MDOs), are powerful tools for stereoselective synthesis. rsc.orgnih.gov These MDOs, self-assembled from cinchona alkaloid derivatives and amino acids, can catalyze the domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols to give functionalized chromanes in high yields and stereoselectivities after a subsequent dehydroxylation step. rsc.orgnih.gov

Chiral Phosphoric Acid (CPA) Catalysis: Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, are excellent catalysts for reactions involving the in situ generation of ortho-quinone methides (o-QMs). mdpi.comchim.it They can catalyze the asymmetric [4+2] cycloaddition of o-QMs with various dienophiles. For example, the reaction of o-QMs with 1-alkenyl-2-naphthols, catalyzed by a spirocyclic phosphoric acid, yields highly substituted chiral chromanes. thieme-connect.com

Table 2: Enantioselective Organocatalytic Chromane Synthesis

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Diarylprolinol Silyl Ether | 2-Hydroxy Cinnamaldehyde + 1-Aza-1,3-butadiene | Polycyclic Chromanes | Asymmetric oxa-Michael/Michael cascade. acs.org |

| Cinchona Alkaloid MDOs | (E)-2-(2-Nitrovinyl)phenols + Aliphatic Aldehydes | cis-3,4-Disubstituted Chromanes | Domino Michael/hemiacetalization followed by dehydroxylation. rsc.orgnih.gov |

| Chiral Phosphoric Acid | o-Hydroxybenzyl Alcohol + Alkenyl Naphthol | Polysubstituted Chiral Chromanes | Asymmetric [4+2] cycloaddition with in situ generated o-QM. thieme-connect.com |

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net

This approach has been successfully applied to the synthesis and functionalization of the chromane scaffold. For instance, the visible-light-induced radical cascade reaction of ortho-allyloxy chalcones with sodium sulfinates, using eosin (B541160) Y as a photocatalyst, provides a direct route to structurally diverse sulfonated chromanes. nih.gov Another strategy involves a photoredox-catalyzed aldehyde-olefin cyclization, which represents a formal hydroacylation of alkenes, to yield chromanol derivatives. acs.org The synthesis of chroman-4-ones can also be achieved via visible-light-mediated cascade radical cyclization of o-(allyloxy)arylaldehydes with α-bromocarbonyl compounds. researchgate.net Furthermore, an organophotocatalyst, mesitylacridinium perchlorate, has been shown to effectively catalyze the coupling of 2-trifluoroborato-4-chromanones with various heteroarenes through a Minisci-type C-H functionalization pathway. acs.org

Table 3: Photoredox-Catalyzed Reactions for Chromane Derivatives

| Photocatalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Eosin Y | o-Allyloxy Chalcones + Sodium Sulfinates | Sulfonated Chromanes | Visible-light-induced radical cascade. nih.gov |

| Ir(ppy)₃ | o-Allyloxybenzaldehydes + Trialkylamine | Chromanols | Formal hydroacylation via ketyl-olefin coupling. acs.org |

| Mesitylacridinium Perchlorate | 2-Trifluoroborato-4-chromanones + Heteroarenes | 2-Heteroaryl-4-chromanones | Organophotoredox Minisci-type C-H functionalization. acs.org |

The introduction of bromine onto an aromatic ring is a fundamental transformation, often achieved through electrophilic aromatic substitution. Lewis acids play a crucial role in activating the brominating agent, enhancing its electrophilicity. jove.com

While Brønsted acids typically promote aromatic ring bromination, Lewis acid catalysis can favor a different pathway. nih.gov Zirconium(IV) chloride (ZrCl₄) has been identified as a highly effective catalyst for the bromination of aromatic compounds using N-bromosuccinimide (NBS) as the bromine source. researchgate.netthieme-connect.com This system allows for the highly regioselective monobromination of various activated aromatic substrates under mild conditions, often at low temperatures. thieme-connect.com For example, anisole (B1667542) can be brominated with NBS in the presence of catalytic ZrCl₄ at -78 °C to afford p-bromoanisole in 98% yield as the sole product. thieme-connect.com Other Lewis acids, such as aluminum chloride (AlCl₃), are also commonly used to catalyze bromination reactions with elemental bromine or other bromine sources. stackexchange.comgoogle.com The choice of Lewis acid and reaction conditions can be critical for controlling the selectivity between ring bromination and benzylic bromination on substituted aromatic substrates. nih.govsciforum.net

The reduction of a carbonyl group at the C-4 position is a common and direct method for converting chroman-4-ones into the corresponding chromanes. This transformation can be achieved through various hydrogenation and reduction techniques.

Catalytic hydrogenation is a widely employed method. The double bond of the enone system in chromones can be readily hydrogenated to chromanones by refluxing in methanol (B129727) with ammonium (B1175870) formate (B1220265) and a Palladium on carbon (Pd-C) catalyst. Asymmetric transfer hydrogenation, often employing chiral Ruthenium or Rhodium catalysts, provides enantiomerically enriched chroman-4-ols from chromanones, which can be further processed to chromanes. rsc.orgnih.gov

Alternatively, reduction can be performed using complex metal hydrides. Reagents such as sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminium hydride (DIBALH) are effective for the reduction of the ketone in chroman-4-ones. The choice of reducing agent and conditions can influence the outcome, sometimes allowing for the selective reduction of the carbonyl group while preserving other functionalities in the molecule.

Application of Lewis Acids in Bromination

Regioselective Halogenation Techniques for Chromane Systems

Achieving regioselectivity in the direct halogenation of the chromane aromatic ring is a significant synthetic challenge. The outcome is governed by the interplay of the directing effect of the cyclic ether oxygen and any other substituents present on the benzene (B151609) ring. The oxygen atom is an ortho-, para-directing group, activating the C-6 and C-8 positions for electrophilic substitution.

Direct bromination of the parent chromane molecule with electrophilic bromine sources like Br₂ or N-bromosuccinimide (NBS) typically leads to substitution at the more sterically accessible and electronically activated C-6 position. Studies on the Heck reaction of bromochromones have indicated that 8-bromochromone exhibits lower reactivity compared to its 6- and 7-bromo isomers, which can be attributed to the steric hindrance from the adjacent pyran ring oxygen. unideb.hu

Therefore, the synthesis of 8-bromochromane often requires more sophisticated strategies. One approach is to start with a precursor that already contains the bromine atom in the desired position, such as 2-bromo-6-allylphenol, and then perform a ring-closing reaction. Another strategy involves using a phenol with the C-6 position blocked by a protecting or other functional group, thereby directing the electrophilic bromination to the C-8 position. For instance, the synthesis of 8-iodo-6-bromochromone derivatives has been accomplished starting from 3-bromo-5-substituted-2-hydroxyacetophenones, which are then converted to the chromone (B188151) core via a Vilsmeier-Haack reaction. univen.ac.za This highlights that building the heterocyclic ring onto a pre-functionalized benzene ring is a reliable method for ensuring the correct regiochemistry of halogenation.

Directed Aromatic Bromination Strategies

Directed aromatic bromination is a powerful tool for the regioselective synthesis of bromoarenes, including this compound. This strategy often involves the use of a directing group on the aromatic ring to guide the bromine atom to a specific position. acs.org

One common approach is ortho-lithiation, where a directing metalation group (DMG) facilitates the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. acs.org The resulting lithiated intermediate then reacts with an electrophilic bromine source to yield the ortho-bromo derivative. acs.org Carbamate groups have been effectively utilized as DMGs in the synthesis of aromatic molecules. acs.org

Lewis acid catalysis also plays a significant role in directed bromination. For instance, mandelic acid has been shown to catalyze the highly regioselective bromination of aromatic compounds with N-bromosuccinimide (NBS) in aqueous conditions. organic-chemistry.org Computational studies suggest that Lewis basic additives interact with NBS, increasing the positive character of the bromine atom and facilitating its electrophilic transfer. organic-chemistry.orgresearchgate.net Rhodium(III)-catalyzed C-H bond activation offers another pathway for ortho-bromination of aromatic compounds. organic-chemistry.org

| Method | Directing Group/Catalyst | Key Features | Reference |

|---|---|---|---|

| Ortho-lithiation | Directing Metalation Group (e.g., Carbamate) | High regioselectivity for the ortho position. | acs.org |

| Lewis Acid Catalysis | Mandelic Acid | Catalyzes bromination with NBS in aqueous media. | organic-chemistry.org |

| Transition Metal Catalysis | Rhodium(III) complexes | Achieves ortho-bromination via C-H bond activation. | organic-chemistry.org |

Radical Bromination Mechanisms for Chromane Rings

Radical bromination provides an alternative route to functionalize chromane rings, particularly at the benzylic position. This mechanism involves the generation of a bromine radical, which then abstracts a hydrogen atom from the chromane ring to form a resonance-stabilized benzylic radical. chegg.com This radical intermediate subsequently reacts with a bromine source to yield the brominated product. libretexts.org

The selectivity of radical bromination is influenced by the stability of the resulting radical. Benzylic radicals are particularly stable due to resonance delocalization of the unpaired electron into the aromatic ring. chegg.com Consequently, radical halogenation often occurs preferentially at the benzylic position. chegg.com

Common reagents for initiating radical bromination include N-bromosuccinimide (NBS), often used in conjunction with a radical initiator like AIBN (azobisisobutyronitrile) or light. libretexts.org The reaction is typically carried out in non-polar solvents such as carbon tetrachloride (CCl₄). libretexts.org

Use of N-Bromosuccinimide (NBS) in Chromane Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of chromane and its analogues. nih.gov It can participate in both electrophilic aromatic substitution and radical bromination pathways, depending on the reaction conditions.

In the presence of an acid catalyst or in a polar solvent, NBS can act as a source of electrophilic bromine (Br+), leading to the bromination of the aromatic ring. researchgate.net For instance, the bromination of quercetin (B1663063) with NBS in neutral aqueous methanol results in substitution on the electron-rich A-ring. researchgate.net The regioselectivity of this reaction is often influenced by the electronic properties of the substituents on the chromane ring.

Conversely, under radical conditions (e.g., with AIBN or light in a non-polar solvent), NBS facilitates the bromination of the benzylic position of the chromane ring via a radical mechanism. libretexts.org This method is particularly useful for introducing a bromine atom at a specific benzylic carbon.

| Reaction Type | Conditions | Position of Bromination | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Acid catalyst or polar solvent | Aromatic ring (e.g., C6 or C8) | researchgate.net |

| Radical Bromination | Radical initiator (e.g., AIBN), non-polar solvent | Benzylic position | libretexts.org |

Multicomponent and Cascade Reactions for Chromane Frameworks

Multicomponent and cascade reactions offer efficient and atom-economical strategies for the construction of complex molecular architectures like the chromane framework from simple starting materials in a single operation. rsc.orgnih.gov

One-Pot Synthetic Procedures

For example, a one-pot, three-component synthesis of 8-alkylmercaptocaffeine derivatives has been described, involving the reaction of alkyl bromides, thiourea, and 8-bromocaffeine. rsc.org Similarly, one-pot methods have been developed for the synthesis of various chromone and chromane derivatives, often utilizing microwave assistance to accelerate reaction times and improve yields. nih.govnih.gov

Annulation and Cyclization Reactions to Construct Chromanes

Annulation and cyclization reactions are fundamental strategies for building the heterocyclic ring system of chromanes. rsc.orgmdpi.com These reactions typically involve the formation of one or more rings in a single synthetic step.

Palladium(II)-catalyzed annulation reactions have been developed for the synthesis of cyclopenta[b]chromane derivatives. rsc.org These reactions involve the annulation of 2-(2-nitrovinyl)phenols with two molecules of a disubstituted alkyne. rsc.org Another powerful strategy is the [4+2] cycloaddition (Diels-Alder reaction) of ortho-quinone methides with various dienophiles, which provides a direct route to the chromane skeleton. mdpi.comrsc.org Organocatalysis has been successfully applied to achieve asymmetric versions of these cycloaddition reactions, yielding chiral chromane derivatives. mdpi.com

Green Chemistry Principles in Chromane Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chromane derivatives to develop more sustainable and environmentally friendly processes. nih.govnih.gov Key aspects include the use of renewable starting materials, safer solvents, and catalytic methods to minimize waste and energy consumption. researchgate.net

Visible-light photocatalysis has emerged as a powerful green tool in organic synthesis, enabling chemical transformations under mild conditions using light as a clean energy source. nih.govd-nb.info This approach has been successfully applied to the synthesis and functionalization of chromene derivatives, reducing the reliance on harsh reagents and extreme temperatures. nih.govd-nb.info

Other green strategies include the use of water as a solvent, microwave-assisted synthesis, and the development of recyclable catalysts. nih.govresearchgate.net For instance, a green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizes pyridine-2-carboxylic acid as a recyclable catalyst in a water-ethanol solvent mixture. nih.gov This method boasts a high atom economy and a low E-factor, highlighting its environmental benefits. nih.gov

Solvent-Free and Environmentally Benign Reaction Systems

The reduction or elimination of volatile organic solvents (VOCs) is a primary goal in green chemistry to minimize environmental impact and health risks. ijrap.net Consequently, solvent-free reaction conditions, often coupled with techniques like microwave irradiation or grinding, have been developed for the synthesis of chromane derivatives. ijrap.netresearchgate.net These methods offer significant advantages, including reduced reaction times, simplified work-up procedures, and often higher yields. ijrap.net

One notable approach involves the three-component, one-pot condensation of a phenol, an aldehyde, and a compound with an active methylene (B1212753) group. For instance, the synthesis of 2-amino-4H-chromene derivatives has been achieved by reacting various aromatic aldehydes, malononitrile, and a phenol (such as 2-naphthol) under solvent-free conditions at 80 °C, using a Metal-Organic Framework (MOF-5) as an efficient and reusable catalyst. chemmethod.com This method provides good to excellent yields in a relatively short time. chemmethod.com The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization. chemmethod.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions under solvent-free conditions. rasayanjournal.co.inrsc.org An efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes is carried out by the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization. mdpi.com This reaction proceeds effectively in an oven or under microwave irradiation in the presence of silica-immobilized L-proline without any solvent. mdpi.com The methodology is tolerant of both electron-withdrawing and electron-donating groups on the salicylaldehyde ring, making it applicable for the synthesis of substituted chromenes. mdpi.com

Furthermore, "GAP" (Group-Assistant-Purification) chemistry has enabled the catalyst-free and solvent-free synthesis of chroman-2,4-dione-based heterocyclic ketene (B1206846) aminal (HKA) derivatives. koreascience.kr This process involves the cascade reaction of HKAs, triethoxymethane, and 4-hydroxycoumarin (B602359) derivatives at 50°C, completing within minutes and allowing for purification by simple washing, thus avoiding traditional chromatography. koreascience.krkoreascience.kr

Table 1: Examples of Solvent-Free Synthesis of Chromane Analogues

| Product Type | Reactants | Catalyst/Conditions | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Amino-4H-chromenes | Aromatic aldehyde, Malononitrile, 2-Naphthol | MOF-5, 80°C, Solvent-free | Up to 95% | Heterogeneous catalysis, easy workup. | chemmethod.com |

| 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes | Salicylaldehyde, Ethyl trifluoroacetoacetate | Silica-immobilized L-proline, 80°C or MWI, Solvent-free | Up to 80% | Economical and environmentally friendly. | mdpi.com |

| Chroman-2,4-dione-based HKAs | HKA, Triethoxymethane, 4-Hydroxycoumarin | 50°C, Catalyst and Solvent-free | 83-95% | Avoids chromatographic purification. | koreascience.kr |

| Flavones | Salicylaldehyde, Acetophenone | Iodine, Solvent-free | 72% | Oxidative cyclization of chalcone (B49325) intermediate. | beilstein-journals.org |

Sustainable Catalysis in Chromane Production

Sustainable catalysis focuses on the use of catalysts that are efficient, recyclable, non-toxic, and can operate under mild conditions. frontiersin.orgupv.es Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. frontiersin.orgrsc.org

A significant advancement in this area is the development of heterogeneous acid-base synergic catalysts for the asymmetric synthesis of chromans. rsc.org An example is a catalyst with inherent silica (B1680970) as the acidic site and immobilized chiral amines (like pyrrolidine) as the basic sites on a mesoporous support. rsc.orgmdpi.com This system effectively catalyzes the oxa-Michael–Michael cascade reaction between substrates like 2-nitrovinyl phenol and α,β-unsaturated aldehydes, affording chiral chromans in high yield (up to 85%) and excellent enantioselectivity (up to 97% ee). rsc.org The catalyst's design prevents intramolecular side reactions and its confinement within mesoporous channels enhances selectivity. rsc.org Importantly, these heterogeneous catalysts can be recovered and reused multiple times without a significant loss in activity or selectivity. chim.it

Another green catalytic approach employs Rochelle salt (potassium sodium tartrate), a biodegradable and reusable catalyst, for the one-pot, three-component synthesis of various substituted chromenes. researchgate.net The reaction between aromatic aldehydes, malononitrile, and a phenol proceeds in refluxing water or ethanol, offering a simple, eco-friendly route to these compounds in good yields. researchgate.net

Supported catalysts also play a crucial role in sustainable chromane synthesis. The aluminum salt of phosphomolybdic acid (AlPMo12O40), a Lewis acid, can be supported on mesoporous carbon to create a highly efficient heterogeneous catalyst for producing chromanols from trimethylhydroquinone (B50269) and geraniol. conicet.gov.ar Supporting the catalyst improves its dispersion and surface area, leading to higher conversion (up to 99%) and selectivity compared to the unsupported salt. conicet.gov.ar The catalyst is reusable and performs well, particularly when microwave heating is used to reduce reaction times. conicet.gov.ar

Table 2: Examples of Sustainable Catalysis in Chromane Analogue Synthesis

| Catalyst System | Reaction Type | Key Advantages | Yield / Selectivity | Reference |

|---|---|---|---|---|

| Immobilized chiral amine on mesoporous silica | Asymmetric oxa-Michael–Michael cascade | Heterogeneous, reusable (5+ times), synergistic acid-base catalysis. | Up to 85% yield, 97% ee | rsc.org |

| Rochelle Salt | Three-component condensation | Biodegradable, reusable, uses green solvents (water/ethanol). | Good yields | researchgate.net |

| AlPMo12O40 on Carbon | Cyclization/Alkylation | Heterogeneous, reusable, enhanced activity on support, microwave compatible. | Up to 99% conversion | conicet.gov.ar |

| Polymer-supported squaramides | Oxa-Michael-nitro-Michael reaction | Recyclable (5 times), applicable to a range of substrates. | 65–86% yields, up to 74% ee | semanticscholar.org |

Mechanistic Investigations and Chemical Transformations of 8 Bromochromane

Nucleophilic Substitution Reactions at the Bromine Moiety

The carbon-bromine bond at the C8 position is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. These transformations are often facilitated by transition metal catalysts. chemguide.co.uklibretexts.orgpressbooks.publibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and 8-bromochromane can serve as an effective aryl halide partner in these transformations. rsc.orglibretexts.orgnobelprize.org These reactions are fundamental in synthesizing complex organic molecules from simpler precursors. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.orgwikipedia.org While specific studies on this compound are not extensively detailed, the general mechanism is well-established for aryl bromides. researchgate.net It involves the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.orgwikipedia.org The reactivity of the halide in Suzuki couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. numberanalytics.commasterorganicchemistry.comcommonorganicchemistry.com This allows for the introduction of vinyl or substituted vinyl groups at the 8-position of the chromane (B1220400). The catalytic cycle typically includes oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. numberanalytics.comlibretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to 8-alkynylchromanes. ambeed.comorganic-chemistry.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) in the presence of a base. organic-chemistry.orgwikipedia.org The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. Reductive elimination then furnishes the final product. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound | Pd(0) complex, Base | C(sp²)–C(sp²), C(sp²)–C(sp³) |

| Heck Coupling | Alkene | Pd(0) complex, Base | C(sp²)–C(sp²) (vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)–C(sp) |

Besides palladium, other transition metals are effective in catalyzing the functionalization of the C-Br bond.

Copper-Catalyzed Reactions: Copper catalysts are particularly useful for forming carbon-heteroatom bonds. The Ullmann condensation, for instance, can be used to couple this compound with amines, alcohols, or thiols to form C-N, C-O, and C-S bonds, respectively. This provides access to 8-amino-, 8-alkoxy-, and 8-thioalkoxy-chromane derivatives.

Nickel-Catalyzed Reactions: Nickel complexes can also catalyze cross-coupling reactions, sometimes offering advantages in terms of cost and reactivity. kit.edu They are effective for Sonogashira-type couplings of non-activated alkyl chlorides and bromides under mild conditions. kit.edu

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Electrophilic Aromatic Substitution on the Chromane Ring System

The benzene (B151609) portion of the chromane ring is susceptible to electrophilic aromatic substitution (EAS), a process significantly influenced by the existing bromine substituent. libretexts.orgpressbooks.publibretexts.org

The bromine atom acts as a deactivating group in electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing inductive effect (-I), which overrides its weaker electron-donating resonance effect (+M). As a result, the aromatic ring of this compound is less electron-rich and therefore less reactive towards electrophiles compared to unsubstituted chromane. lkouniv.ac.in Consequently, forcing conditions, such as the use of strong Lewis acid catalysts or higher temperatures, may be necessary to achieve substitution. libretexts.orgpressbooks.pub The formation of the arenium ion intermediate is the rate-determining step, and its stability is crucial for the reaction to proceed. nih.govmasterorganicchemistry.com

Despite being deactivating, the bromine atom is an ortho, para-director. nih.govlibretexts.org This directing ability stems from the resonance effect, where the lone pairs on the bromine atom can stabilize the positive charge in the arenium ion intermediate when the electrophile attacks the ortho or para positions. nih.gov

In this compound, the C8-bromine directs incoming electrophiles to the C7 (ortho) and C6 (para) positions. The ether oxygen of the dihydropyran ring is an activating, ortho, para-director, influencing positions C7 (ortho) and C5 (para). The C7 position is therefore electronically activated by both substituents. However, the C5 position is generally sterically hindered. The regiochemical outcome of an electrophilic substitution on this compound will thus be a result of the combined directing effects of the bromine atom and the ring's ether oxygen, as well as steric factors. libretexts.orgstudysmarter.co.uk This often leads to substitution primarily at the C6 position, which is para to the bromine and meta to the ether oxygen, or at the C7 position, which is ortho to both.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| Bromine | C8 | Deactivating (-I > +M) | ortho, para (to C7, C6) |

| Ether Oxygen | O1 | Activating (+M > -I) | ortho, para (to C8a, C7) |

Influence of Bromine Substituent on Ring Reactivity

Ring-Opening and Rearrangement Pathways of the Dihydropyran Moiety

While the dihydropyran ring in chromane is relatively stable, it can undergo ring-opening or rearrangement under specific, often harsh, conditions.

Acid-catalyzed ring-opening can be initiated by protonation of the ether oxygen. This is followed by nucleophilic attack, which can cleave the ether bond (O1-C2 or O1-C8a), leading to various phenolic structures. For example, a study on a related chromane derivative showed that N-bromosuccinimide (NBS) in methanol (B129727) could promote a cascade reaction involving the formation of a bromonium ion, followed by nucleophilic attack and dehydrohalogenation to yield a chromane-3,4-dione. tandfonline.com

Rearrangements of the chromane skeleton itself are less common but can be induced. For instance, carbocation intermediates, which could be formed under strongly acidic conditions, have the potential to rearrange to more stable structures, although this is not a typical reaction pathway for this compound under standard synthetic conditions. ucalgary.ca

Chemical Transformations of the Heterocyclic Ring

The heterocyclic pyran ring of the chromane system is susceptible to various transformations that alter its structure and reactivity. While studies often focus on the functionalization of the C-Br bond, the pyran moiety itself can undergo significant chemical changes. These reactions are fundamental to the chromane scaffold and are applicable to its 8-bromo derivative.

One common transformation is the Michael addition to activated chromene systems. For instance, the reaction of 3-nitro-2H-chromenes with malonates, catalyzed by a thiourea-based organocatalyst, proceeds to yield highly functionalized chromanes. This type of conjugate addition introduces complexity to the C3 and C4 positions of the pyran ring nih.gov.

Ring-opening and rearrangement reactions represent another class of transformations. The pyran-2-one ring system, structurally related to chromanones, is known to be vulnerable to nucleophilic attack at positions C2, C4, and C6, often leading to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems mdpi.com. For example, substituted 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones react with various nitrogen-based nucleophiles like ammonia (B1221849) or hydrazine (B178648) to yield 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines mdpi.com. These transformations highlight the electrophilic nature of the pyran ring carbons and their potential for conversion into different heterocyclic frameworks.

Furthermore, the 2H-pyran ring can exist in equilibrium with its valence isomer, an open-chain dienone sioc-journal.cn. The position of this equilibrium is influenced by substitution patterns and solvent polarity, indicating that the stability of the pyran ring in this compound derivatives can be modulated to favor ring-opened intermediates for subsequent reactions sioc-journal.cn.

Intermolecular Capture Mechanisms in Reaction Sequences

Intermolecular capture mechanisms involve the trapping of a transient, highly reactive intermediate by another molecule present in the reaction mixture slideshare.netnih.gov. This strategy is a powerful tool for both discovering new reactions and elucidating complex reaction pathways by providing evidence for the existence of short-lived species nih.govnih.gov.

While specific literature examples detailing intermolecular capture mechanisms starting directly from this compound are not extensively documented, the principles can be applied to this scaffold. A plausible reaction sequence would involve the generation of a reactive intermediate at the 8-position, which is then captured by an external reagent.

For example, the formation of an organometallic species, such as 8-lithiochromane via lithium-halogen exchange, would generate a potent nucleophile. This intermediate could then be "captured" by a variety of intermolecular electrophiles.

Plausible Intermolecular Capture Sequence:

| Step | Description | Reactants | Intermediate | Product |

| 1. Intermediate Generation | Treatment of this compound with an organolithium reagent (e.g., n-BuLi) at low temperature. | This compound, n-Butyllithium | 8-Lithiochromane | - |

| 2. Intermolecular Capture | Addition of an external electrophile, such as an aldehyde or ketone (e.g., benzaldehyde). | 8-Lithiochromane, Benzaldehyde (B42025) | Lithiated alcohol adduct | (8-Chromanyl)(phenyl)methanol |

In this hypothetical sequence, the highly reactive 8-lithiochromane intermediate is generated in situ and immediately trapped by the benzaldehyde molecule added to the reaction. This prevents side reactions and allows for the formation of a new carbon-carbon bond at the 8-position, demonstrating an effective intermolecular capture process. Such strategies are fundamental in building molecular complexity from simple precursors nih.gov.

Derivatization Strategies via the Chromane Scaffold

The this compound structure is an excellent platform for chemical derivatization. The bromine atom serves as a versatile functional handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of more complex structures.

Synthesis of Fused Heterocyclic Systems from this compound

The construction of fused-ring systems is a cornerstone of medicinal chemistry and materials science. The this compound scaffold is an ideal starting point for synthesizing chromeno-fused heterocycles through annulation reactions, which involve the formation of a new ring fused to the existing framework. Palladium-catalyzed reactions are particularly effective for this purpose rsc.orgsnnu.edu.cn.

A key strategy involves the palladium-catalyzed reaction of the aryl bromide with a molecule containing two reactive sites, leading to a sequential intermolecular coupling and an intramolecular cyclization. For example, the reaction of this compound with suitable bromoalkynes under palladium catalysis can lead to functionalized 3-bromoindoles via an oxidative C-H activation and annulation pathway rsc.org.

A more direct approach is the intramolecular transannulation of tethered precursors. Lee and coworkers reported an efficient rhodium-catalyzed transannulation of a thiadiazole linked to a chromone (B188151) core to form 8-substituted-3-phenyl-4H-chromeno[4,3-c]isothiazol-4-ones, with the 8-bromo derivative (R=Br) proceeding in high yield nih.gov. This demonstrates a powerful method for creating fused heterocyclic systems directly from an 8-bromo-substituted chromane-like precursor.

The following table summarizes potential palladium-catalyzed annulation strategies for creating fused systems from this compound.

Table 1: Potential Annulation Strategies for Fused Ring Synthesis from this compound

| Annulation Strategy | Coupling Partner | Catalyst System (Typical) | Resulting Fused System |

| Larock Indole Synthesis | Internal Alkyne (e.g., Diphenylacetylene) | Pd(OAc)₂, Na₂CO₃ | Chromeno[7,8-b]indole |

| Alkene Annulation | Norbornene | Pd(OAc)₂, Ag₂CO₃ | Dihydrophenanthrene derivative |

| Allene Annulation | Substituted Allene | Pd(0), Base | Chromeno-fused Dihydropyridine |

| Intramolecular Heck Reaction | Tethered Alkene | Pd(OAc)₂, PPh₃, Base | Fused Tricyclic System |

These methods leverage the reactivity of the C-Br bond to construct intricate, polycyclic molecules that are otherwise difficult to access nih.govmdpi.com.

Creation of Complex Molecular Architectures

Natural products and their analogues are foundational to drug discovery, often serving as precursors or templates for novel therapeutics mdpi.comnih.govscirp.org. Halogenated scaffolds like this compound are valuable building blocks for generating molecular diversity and creating complex architectures through synthetic modification nih.gov.

The primary strategy for elaborating the this compound scaffold is through palladium-catalyzed cross-coupling reactions, which allow for the precise installation of a wide variety of substituents at the 8-position. Each major type of cross-coupling reaction opens a door to a different class of derivatives.

Table 2: Derivatization of this compound via Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Product Class (R = Chroman-8-yl) |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | R-Aryl, R-Alkyl (Biaryls, Alkylated Chromanes) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | R-C≡C-R' (Aryl Alkynes) |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | R-CH=CH-R' (Stilbene Analogues) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP, Base (e.g., NaOtBu) | R-NR'R'' (Aryl Amines) |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | R-Aryl (Biaryls) |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Pd(PPh₃)₄ | R-CN (Aryl Nitriles) |

These reactions transform the simple this compound precursor into a vast library of complex molecules with tailored electronic and steric properties. The resulting derivatives can be used as advanced intermediates or as final target molecules in fields ranging from medicinal chemistry to materials science scirp.org. The ability to systematically modify the scaffold makes this compound a powerful tool in the rational design of functional molecular architectures nih.gov.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 8-Bromochromane. It provides precise information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound. youtube.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), indicates the electronic environment of the protons. Protons on the aromatic ring typically resonate in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. youtube.comchemistrysteps.com The protons on the chromane (B1220400) ring's aliphatic portion appear more upfield. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of protons in the molecule. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. youtube.com The positions of the signals indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom). For instance, the carbon atoms of the benzene (B151609) ring will have characteristic shifts in the aromatic region (approximately 110-160 ppm). bhu.ac.in Proton-decoupled ¹³C NMR spectra are commonly used to simplify the spectrum by removing the coupling between carbon and hydrogen atoms, resulting in a single peak for each unique carbon. bhu.ac.in

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations between protons and carbons. A COSY spectrum reveals correlations between coupled protons, while an HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. mdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 5 | 7.89 | 136.74 | dd | 1.60, 7.92 |

| 6 | - | 122.33 | - | - |

| 7 | 7.52 | 128.24 | m | - |

| 8 | - | 117.95 | - | - |

| 2 | - | 71.26 | - | - |

| 3 | - | - | - | - |

| 4 | - | 185.21 | - | - |

| 9 (C-O) | - | 160.65 | - | - |

| 10 (C-C) | - | 118.77 | - | - |

Note: The data presented is for a closely related derivative, 3-Bromochroman-4-one, and serves as an illustrative example. researchgate.net The exact chemical shifts for this compound may vary.

Advanced NMR Methods for Conformational Analysis

The chromane ring of this compound is not planar and can adopt different conformations. researchgate.net Advanced NMR techniques can be used to study these conformational preferences in solution. auremn.org.br Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms. By measuring the NOE between different protons, it is possible to deduce the preferred three-dimensional structure of the molecule in solution. researchgate.net Furthermore, the analysis of coupling constants, particularly three-bond proton-proton coupling constants (³JHH), can provide quantitative information about dihedral angles through the Karplus equation, offering further insight into the molecule's conformation. nih.gov Low-temperature NMR studies can also be employed to "freeze out" different conformers, allowing for their individual characterization. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. rsc.org This high precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct formula can be identified, confirming the presence of bromine and the number of carbon, hydrogen, and oxygen atoms.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₀H₉BrNaO₂]+ | 262.9678 | 262.9678 |

Note: The data presented is for a related brominated chromane derivative. rsc.org The exact m/z for this compound will differ.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller fragment ions (product ions). wikipedia.orgbiocompare.comnationalmaglab.org The fragmentation of the this compound molecular ion will occur at specific bonds, and the resulting fragmentation pattern is characteristic of its structure. libretexts.org Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For example, the loss of a bromine atom or fragmentation of the chromane ring would produce characteristic fragment ions, providing strong evidence for the proposed structure. waters.com This technique is particularly useful for distinguishing between isomers that might have the same molecular formula and similar NMR spectra. nih.govlcms.cz

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govedinst.comuni-siegen.de These techniques are complementary and are used to identify the functional groups present in a molecule. researchgate.net

In the context of this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C-Br stretching vibration, aromatic C-H stretching and bending vibrations, and the C-O-C stretching of the ether linkage in the chromane ring. mdpi.com Raman spectroscopy, on the other hand, would be particularly sensitive to the vibrations of the aromatic ring and other non-polar bonds. edinst.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, further confirming its structure. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify and characterize organic compounds by measuring the absorption of infrared radiation, which excites molecular vibrations. compoundchem.com The resulting IR spectrum displays absorption bands corresponding to specific functional groups and vibrational modes within the molecule. compoundchem.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light, which also corresponds to molecular vibrations. anton-paar.comedinst.com A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. edinst.com

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the C-Br bond. The technique can provide detailed information about the chemical structure and molecular framework. edinst.com The Raman spectrum would exhibit a "chemical fingerprint" unique to the molecule. anton-paar.com

Electronic Spectroscopy for Electronic Structure and Excitation Analysis

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light. matanginicollege.ac.in

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org For organic molecules like this compound, the key electronic transitions are typically π → π* and n → π*. libretexts.org

The chromane moiety, containing a benzene ring fused to a dihydropyran ring, is the principal chromophore. The bromine substituent on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chromane, due to its electron-donating and withdrawing effects influencing the energy levels of the π orbitals.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. deltaopticalthinfilm.com This phenomenon, known as fluorescence, occurs when a molecule in an excited electronic state returns to its ground state. horiba.com

The fluorescence properties of this compound, such as its emission spectrum and quantum yield, are dependent on its molecular structure and environment. The presence of the heavy bromine atom could potentially lead to quenching of fluorescence through intersystem crossing to a triplet state. The shape and intensity of the fluorescence spectrum are sensitive to the surrounding environment, including solvent polarity. jasco-global.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de

Single-Crystal X-ray Diffraction

For 3-bromochroman-4-one, the heterocyclic ring adopts a half-chair conformation. nih.gov The crystal structure is stabilized by weak C—H⋯O hydrogen bonds and π–π stacking interactions between the benzene rings of adjacent molecules. nih.gov A similar puckered conformation of the dihydropyran ring and intermolecular interactions would be expected for this compound. The precise bond lengths and angles would be influenced by the position of the bromine atom on the aromatic ring.

Supramolecular Interactions in Crystal Lattices

A comprehensive analysis of the supramolecular interactions within the crystal lattice of this compound is currently hindered by the absence of publicly available, detailed crystallographic data from single-crystal X-ray diffraction studies. The determination of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, which govern the three-dimensional assembly of molecules in the solid state, is fundamentally reliant on the precise knowledge of atomic coordinates and unit cell parameters.

Extensive searches of chemical and crystallographic databases have not yielded a definitive crystal structure for the specific compound this compound. While structural information for related derivatives, such as various brominated chroman-4-ones, exists, these data cannot be extrapolated to accurately describe the crystal packing of this compound due to the significant influence that substituent position and functional groups have on intermolecular interactions.

For a complete and accurate description of the supramolecular architecture of this compound, experimental determination of its crystal structure is a necessary prerequisite. Such a study would elucidate the specific intermolecular contacts and their geometries, providing insight into the forces that stabilize the crystal lattice. Without this foundational data, any discussion of supramolecular interactions would be purely speculative and fall outside the scope of rigorous scientific reporting.

Further research, specifically the successful crystallization of this compound and its analysis via single-crystal X-ray diffraction, is required to generate the data necessary for a detailed discussion and the creation of accurate data tables summarizing its supramolecular features.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. For a molecule like 8-bromochromane, these calculations can elucidate its stability, electronic properties, and potential reaction pathways.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable. bohrium.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. researchgate.net DFT calculations can predict a range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. jussieu.frmdpi.comnsf.govchemrxiv.org

In the case of this compound, DFT studies would focus on how the bromine substituent at the C8 position influences the geometry and electronic distribution of the chromane (B1220400) ring system. Studies on similar brominated compounds, such as bromophenols and brominated chromanones, have shown that bromine substitution significantly affects bond lengths, bond angles, and spectroscopic properties. researchgate.netubbcluj.ro For instance, DFT calculations on (E)-3-(2-phenylhydrazineylidene) chromane-2, 4-dione and its bromine-substituted counterpart revealed that the bromine atom alters the molecule's stability and reactivity. researchgate.net The introduction of a bromine atom to an aromatic ring typically induces changes in the C-C bond lengths within the ring and modifies the C-Br bond properties due to steric and electronic effects. ubbcluj.ro DFT can also be used to simulate infrared spectra, which can be compared with experimental data to validate the calculated structures. researchgate.net

Table 1: Representative DFT-Calculated Molecular Properties for a Chromane Derivative (Note: This data is illustrative, based on studies of similar compounds, as specific DFT data for this compound is not readily available in the cited literature. The data is based on a substituted chroman-4-one scaffold.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| C=O Stretching Frequency | 1680 cm-1 | B3LYP/6-31++G(d,p) |

| C-Br Bond Length | 1.91 Å | B3LYP/6-31++G(d,p) |

| Dipole Moment | 2.5 Debye | B3LYP/6-31++G(d,p) |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles, using only physical constants without empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are often more computationally demanding but can provide highly accurate results for thermochemical and kinetic properties. researchgate.netmdpi.com

For this compound, ab initio calculations could be employed to determine key thermochemical data, such as its standard enthalpy of formation (ΔfH°). nih.gov This is often achieved by using isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of the reaction, which helps in canceling systematic errors in the calculations. osti.gov Kinetic studies using ab initio methods can map out the potential energy surfaces for various reactions. For example, the energy barrier for the homolytic cleavage of the C-Br bond could be calculated to predict its thermal stability. Similarly, the kinetics of reactions with atmospheric radicals, such as the hydroxyl (•OH) radical, can be investigated by locating the transition state structures and calculating the activation energies. researchgate.netacs.org Such studies are crucial for understanding the compound's reactivity and potential degradation pathways in different environments.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. msu.edu

For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The presence of the electron-donating ether oxygen and the electron-withdrawing bromine atom would significantly influence the energy and spatial distribution of the HOMO and LUMO. bohrium.com Quantum chemical calculations for related brominated aromatic compounds show that bromine substitution tends to lower the HOMO-LUMO energy gap compared to their non-brominated counterparts, which can increase photoreactivity. ua.es The HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO can be a π* or σ* orbital. In brominated aromatics, the LUMO often has significant σ* character localized on the C-Br bond, which is relevant for understanding photodebromination reactions. ua.es

Table 2: Representative Frontier Molecular Orbital Energies for Brominated Aromatic Ethers (Note: This data is illustrative, based on values reported for various brominated diphenyl ethers, as specific FMO data for this compound is not readily available in the cited literature.)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Non-brominated Aromatic Ether | -5.85 | -1.10 | 4.75 |

| Mono-brominated Aromatic Ether | -6.10 | -1.55 | 4.55 |

| Di-brominated Aromatic Ether | -6.25 | -1.80 | 4.45 |

Ab Initio Methods for Thermochemical and Kinetic Studies

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations compute the movement of atoms and molecules over time, providing a "virtual microscope" to view molecular motion and conformational changes. nih.govnih.gov By solving Newton's equations of motion, MD simulations can explore the potential energy surface of a molecule and identify its preferred shapes and flexibility. researchgate.netnih.gov

The chromane scaffold is not planar; its dihydropyran ring can adopt several conformations, such as half-chair, sofa, or twist-boat forms. MD simulations are an ideal tool to study the dynamics of these ring-puckering motions and the energy barriers between different conformers. researchgate.netnih.govresearchgate.net For this compound, the bulky bromine atom at the C8 position on the aromatic ring would likely influence the conformational preferences of the adjacent heterocyclic ring through steric hindrance.

The behavior and properties of a molecule can be significantly altered by its solvent environment. frontiersin.org MD simulations can model these solvent effects using either implicit or explicit models. nih.govresearchgate.net Implicit models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules, allowing for the study of specific solute-solvent interactions like hydrogen bonding. nih.govresearchgate.net

Analysis of Molecular Flexibility and Dynamics

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity or other properties. wikipedia.orgresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the changes in their observed biological or chemical activities. excli.de For chromane derivatives, QSAR is instrumental in predicting the activities of new compounds, thereby accelerating the process of drug discovery and materials science. wikipedia.orgexcli.de

These models are constructed by first calculating a set of molecular descriptors, which are numerical representations of a molecule's properties. researchgate.net These can include electronic properties, hydrophobicity, steric effects, and topology. excli.de Statistical methods are then employed to create a mathematical equation that links these descriptors to the observed activity. wikipedia.org

The development of predictive QSAR models for chromane derivatives follows a systematic workflow to ensure the model's robustness and predictive power. mdpi.com The process involves selecting a dataset of chromane analogues with known biological activities, calculating a wide range of molecular descriptors, and then using statistical techniques like Multiple Linear Regression (MLR) to build the model. mdpi.comarxiv.org

A crucial aspect of QSAR modeling is rigorous validation. arxiv.org Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), assess the model's internal stability. nih.gov The predictive capability of the model is confirmed through external validation, where the model is used to predict the activity of a set of compounds (the test set) that was not used in its creation. nih.gov A high correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (q² or Q²) are indicative of a good model. mdpi.comnih.gov For instance, QSAR models developed for brominated flame retardants (BFRs) to predict their endocrine-disrupting potential have shown good internal validation (Q²_LOO = 73–91%) and external predictive ability (Q²_EXT = 76–90%). nih.gov Such models provide a valuable tool for screening and characterizing compounds like this compound for various biological endpoints.

Table 1: Generalized Steps for Building a QSAR Model for Chromane Derivatives

| Step | Description | Key Metrics/Techniques | Reference |

|---|---|---|---|

| 1. Data Set Selection | A series of chromane analogues with experimentally determined biological activity (e.g., IC50 values) is compiled. | Training Set, Test Set | mdpi.com |

| 2. Descriptor Calculation | Physicochemical, topological, electronic, and steric properties are calculated for each molecule. | Molecular Weight, LogP, Molar Refractivity, Dipole Moment | researchgate.net |

| 3. Model Development | A mathematical relationship between the descriptors (independent variables) and biological activity (dependent variable) is established. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | arxiv.org |

| 4. Model Validation | The model's statistical significance, robustness, and predictive power are assessed. | R², Q² (Cross-validation), F-test, R²_pred (External Validation) | nih.govnih.gov |

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Molecular docking is a key component of virtual screening, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.compensoft.net It also estimates the binding affinity, often expressed as a docking score in kcal/mol, where more negative values indicate stronger binding. plos.org

For analogues of this compound, docking studies can elucidate potential biological targets and predict binding modes. Software such as AutoDock Vina and PyRx are commonly used for these simulations. mdpi.comsourceforge.io The process involves preparing the 3D structures of the ligand (e.g., a chromane derivative) and the target protein. mdpi.com The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. ajol.info Studies on other heterocyclic analogues have shown that docking can successfully predict interactions with key amino acid residues in the active site of enzymes. ajol.infomdpi.com For example, docking studies of brassinosteroid analogues revealed binding energies ranging from -10.17 to -13.17 kcal mol⁻¹, correlating with their biological activity. nih.gov These interactions often involve hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the ligand-protein complex. fortuneonline.org

Table 2: Example Data from a Hypothetical Molecular Docking Study of Chromane Analogues

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference Software |

|---|---|---|---|---|

| Analogue A | Tyrosinase | -8.5 | HIS85, MET280, ASN260 | Molegro Virtual Docker |

| Analogue B | GABA-AT | -7.9 | SER123, TRP234, TYR345 | AutoDock |

| Analogue C | DNA Gyrase | -9.1 | ASP73, GLY77, ARG76 | AutoDock 4.2 |

| Analogue D | Lanosterol 14a-demethylase | -8.8 | HEME, TYR132, PHE228 | AutoDock 4.2 |

This table presents illustrative data based on findings from docking studies on various heterocyclic compounds to demonstrate typical outputs. ajol.infomdpi.comnih.gov

Predictive Models for Biological Activity of Chromane Derivatives

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, detailing the transformation from reactants to products through high-energy transition states and intermediates. mdpi.com Methods like Density Functional Theory (DFT) are frequently employed to map out potential energy surfaces and investigate species that are too short-lived to be observed experimentally. mdpi.comsciepub.com

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. wikipedia.org Characterizing the geometry and energy of a transition state is fundamental to understanding reaction kinetics and mechanisms. wikipedia.org Computationally, a structure is confirmed as a true transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com